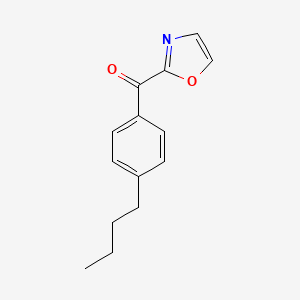

2-(4-Butylbenzoyl)oxazole

Übersicht

Beschreibung

2-(4-Butylbenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylbenzoyl)oxazole typically involves the condensation of 2-aminophenol with 4-butylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or nanocatalysts may also be employed to improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Butylbenzoyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Activity

Research has indicated that derivatives of oxazole compounds exhibit significant analgesic and anti-inflammatory properties. In particular, studies on oxazole derivatives have shown that they can inhibit the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory process. For instance, certain oxazole derivatives demonstrated half maximal inhibitory concentration (IC50) values lower than those of established drugs like celecoxib, suggesting their potential as new analgesics .

Anticancer Properties

The anticancer activity of oxazole derivatives has been extensively studied. For example, bisoxazoles have been synthesized and evaluated against various cancer cell lines, revealing promising cytotoxic effects. Compounds with specific structural modifications have shown enhanced activity against breast and cervical cancer cells, indicating that 2-(4-butylbenzoyl)oxazole could be a candidate for further development in cancer therapy .

Acetylcholinesterase Inhibition

Another significant application of oxazole derivatives is in the treatment of neurodegenerative diseases like Alzheimer's. Compounds containing oxazole moieties have been reported to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially improving cognitive function in affected individuals .

Material Science Applications

Synthesis of Functional Polymers

Oxazolines are used as monomers for the synthesis of functional polymers. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. This has implications for developing advanced materials in coatings and composites .

Photochemical Applications

The compound has also been utilized in photochemical reactions for synthesizing complex organic molecules. Its ability to participate in visible-light-induced reactions allows for the late-stage functionalization of bioactive compounds, making it a valuable tool in organic synthesis .

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. Its derivatives can be synthesized through various methods, including metal-free C–O bond cleavage strategies, which provide a greener approach to producing substituted oxazoles . The versatility in its chemical reactivity allows chemists to modify its structure to develop new compounds with desired biological activities.

Case Study 1: Analgesic Activity Assessment

In a study assessing the analgesic properties of new oxazole derivatives, researchers synthesized several compounds based on this compound and evaluated their efficacy using writhing and hot plate tests in mice. The results indicated significant pain relief compared to control groups, establishing a foundation for future analgesic drug development .

Case Study 2: Anticancer Evaluation

A series of oxazole derivatives were tested against human cancer cell lines to evaluate their cytotoxicity. One compound derived from this compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating a strong potential for further exploration in oncological applications .

Wirkmechanismus

The mechanism of action of 2-(4-Butylbenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoxazole: Similar in structure but lacks the butyl group.

2-Phenylbenzoxazole: Contains a phenyl group instead of a butyl group.

2-(4-Methylbenzoyl)oxazole: Contains a methyl group instead of a butyl group

Uniqueness

2-(4-Butylbenzoyl)oxazole is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications .

Biologische Aktivität

2-(4-Butylbenzoyl)oxazole is a compound belonging to the oxazole class, which has garnered attention for its diverse biological activities. Oxazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be illustrated as follows:

This compound features a butyl group attached to a benzoyl moiety linked to an oxazole ring, contributing to its unique pharmacological profile.

Antitumor Activity

Research indicates that various oxazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures to this compound inhibit cancer cell proliferation through mechanisms involving protein kinase inhibition. Specifically, the platelet-derived growth factor receptor kinase (PDGF-R) and focal adhesion kinase 2 (FAK2) have been identified as key targets .

Table 1: Antitumor Activity of Oxazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of PDGF-R and FAK2 |

| Other oxazole derivatives | Varies | Various protein kinase inhibitors |

Antimicrobial Properties

The antimicrobial potential of this compound has been evaluated against various bacterial strains. A study found that oxazole derivatives generally possess broad-spectrum antibacterial activity. In particular, compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Selected Oxazole Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| Other oxazoles | Varies | Various strains |

Anti-inflammatory Effects

Oxazole derivatives have also been noted for their anti-inflammatory effects. The presence of specific substituents on the oxazole ring can enhance these properties. In vitro studies suggest that compounds like this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation .

Case Study 1: Antitumor Activity in Cell Lines

A recent study assessed the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound exhibited an MIC value of approximately 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity.

Eigenschaften

IUPAC Name |

(4-butylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-3-4-11-5-7-12(8-6-11)13(16)14-15-9-10-17-14/h5-10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLKYELJADJUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642093 | |

| Record name | (4-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-09-3 | |

| Record name | (4-Butylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.